4-Fluoro-2-(methoxymethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKMOIJSHBOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Focusing the Lens: 4 Fluoro 2 Methoxymethyl Phenol
Research Scope and Objectives
Current research on this compound is primarily centered on its utility as a building block in organic synthesis. The combination of its functional groups makes it a valuable precursor for creating more complex molecules with potential applications in medicinal chemistry and materials science. The objectives of studying this compound include exploring its reactivity in various chemical transformations and investigating the properties of the novel compounds synthesized from it.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| Molecular Formula | C8H9FO2 sigmaaldrich.com |
| InChI Key | LNFKMOIJSHBOLD-UHFFFAOYSA-N sigmaaldrich.com |
| Purity | 96% sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step reaction sequences. One potential route involves the initial preparation of a suitably substituted phenol, followed by the introduction of the methoxymethyl group. For example, a related compound, 4-(2'-methoxyethyl)phenol, can be synthesized through the reduction of α-methoxy-4-hydroxyacetophenone. google.com The synthesis of fluorinated coumarins has also been achieved through reactions like the Pechmann reaction, which involves phenolic starting materials. nih.gov The characterization of this compound involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Investigated and Potential Research Applications
While specific, large-scale applications of this compound are still under investigation, its structure suggests several areas of potential research. It can serve as a key intermediate in the synthesis of novel fluorinated aromatic compounds. For instance, the related compound 4-Fluoro-2-methoxyphenol is used in the synthesis of fluorinated masked o-benzoquinones. sigmaaldrich.com The presence of the fluorine atom makes it an attractive candidate for the development of new bioactive molecules, where the fluorine can enhance metabolic stability or binding affinity. Furthermore, the phenolic hydroxyl group provides a handle for further functionalization, allowing for the construction of a diverse library of derivatives for screening in various biological assays.
Synthetic Strategies for this compound: A Detailed Examination
The synthesis of specifically substituted aromatic compounds like this compound is a nuanced process, relying on the strategic introduction of functional groups onto a phenolic scaffold. This article explores the key synthetic methodologies for constructing this molecule, focusing on the formation of the fluorinated phenol core and the subsequent installation of the methoxymethyl group.
Chemical Reactivity and Transformation Studies of 4 Fluoro 2 Methoxymethyl Phenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The phenolic ring of 4-Fluoro-2-(methoxymethyl)phenol is activated towards electrophilic aromatic substitution (SEAr) reactions due to the presence of the electron-donating hydroxyl (-OH) and methoxymethyl (-OCH2OCH3) groups. wikipedia.orgchemistrysteps.com Both of these groups are ortho, para-directing activators, meaning they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.orglibretexts.org The fluorine atom, a halogen, is a deactivating group but is also ortho, para-directing. wikipedia.orglibretexts.org
In the case of this compound, the directing effects of the substituents are as follows:
The hydroxyl group at position 1 strongly activates the ring and directs incoming electrophiles to positions 2, 4, and 6.
The methoxymethyl group at position 2 also activates the ring and directs to positions 1, 3, and 5.
The fluorine atom at position 4 deactivates the ring through its inductive effect but directs ortho and para due to resonance, influencing positions 3 and 5.
The positions on the aromatic ring available for substitution are C3, C5, and C6. The combined directing effects of the hydroxyl and methoxymethyl groups will strongly favor substitution at the positions ortho and para to the powerful hydroxyl activator. Given that the para position (position 4) is blocked by the fluorine atom, and one ortho position (position 2) is blocked by the methoxymethyl group, the remaining ortho position (C6) and the meta positions (C3 and C5) are potential sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. chemistrysteps.com For this compound, these reactions would be expected to yield predominantly the 6-substituted product.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 4-Fluoro-2-(methoxymethyl)-6-nitrophenol |
| Bromination | Br⁺ | 6-Bromo-4-fluoro-2-(methoxymethyl)phenol |
| Sulfonation | SO₃ | 5-Fluoro-3-(methoxymethyl)-2-hydroxybenzenesulfonic acid |
Nucleophilic Reactions at the Methoxymethyl Group
The methoxymethyl group (-OCH2OCH3) in this compound serves as a protecting group for the phenolic hydroxyl. This group is generally stable under basic and neutral conditions but can be cleaved under acidic conditions. adichemistry.comnih.gov The cleavage reaction involves a nucleophilic attack on the methylene (B1212753) carbon of the methoxymethyl group.
The mechanism of acid-catalyzed cleavage typically proceeds via protonation of the ether oxygen, making the methoxymethyl group a better leaving group. A nucleophile, such as water or an alcohol, can then attack the activated methylene carbon in an SN1 or SN2 type reaction, leading to the release of the free phenol (B47542), formaldehyde, and methanol. adichemistry.com
The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to have a minor electronic influence on the reactivity of the distant methoxymethyl group.
Recent research has explored alternative methods for the deprotection of phenolic methoxymethyl ethers. For instance, the use of trialkylsilyl triflates in the presence of 2,2′-bipyridyl has been shown to facilitate the chemoselective transformation of aromatic MOM ethers. nih.gov These reactions proceed under mild, non-acidic conditions and can be advantageous when acid-sensitive functional groups are present in the molecule. nih.gov
Oxidative Transformations and Enzymatic Demethylation Research
The oxidation of this compound can occur at the phenolic ring or the methoxymethyl side chain. Phenols are generally susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. ucalgary.cayoutube.com The presence of the fluorine atom can influence the oxidation potential and the nature of the products formed. For example, the oxidation of 4-fluorophenol (B42351) can lead to the formation of 1,4-benzoquinone. nih.gov
A significant area of research has been the enzymatic transformation of compounds related to this compound. Vanillyl-alcohol oxidase (VAO), a flavoenzyme from Penicillium simplicissimum, is known to catalyze the oxidation of a variety of para-substituted phenolic compounds. While direct studies on this compound are limited, extensive research on the closely related substrate, 4-(methoxymethyl)phenol (B1201506), provides valuable insights.
VAO catalyzes the oxidative demethylation of 4-(methoxymethyl)phenol to produce 4-hydroxybenzaldehyde (B117250) and methanol. This reaction is significant as it represents the first step in the fungal degradation pathway of this compound. The enzyme exhibits a broad substrate scope, also acting on other benzylic alcohols and amines.
Studies on the mechanism of VAO with 4-(methoxymethyl)phenol have identified key reaction intermediates. The catalytic cycle involves the reduction of the FAD cofactor by the phenolic substrate, followed by reoxidation of the flavin by molecular oxygen. During the anaerobic reduction of VAO by 4-(methoxymethyl)phenol, a transient intermediate is formed, which is proposed to be a p-quinone methide of the substrate complexed with the reduced enzyme. This intermediate is relatively stable under anaerobic conditions. The subsequent reaction with water leads to the formation of the final product, 4-hydroxybenzaldehyde.
Reactivity at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can undergo reactions typical of phenols, such as etherification and esterification. chemistry.coachpharmaxchange.info
Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. The choice of solvent can influence whether O-alkylation or C-alkylation occurs. pharmaxchange.info Non-polar aprotic solvents generally favor O-alkylation. pharmaxchange.info
Esterification: The phenol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com
The reactivity of the hydroxyl group can be influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing fluorine atom may slightly increase the acidity of the phenolic proton compared to a non-fluorinated analogue.
Table 2: Examples of Reactions at the Phenolic Hydroxyl Group
| Reaction Type | Reagents | General Product |
|---|---|---|
| Williamson Ether Synthesis | R-X, Base (e.g., NaH, K₂CO₃) | 4-Fluoro-1-alkoxy-2-(methoxymethyl)benzene |
| Fischer Esterification | R-COOH, Acid Catalyst (e.g., H₂SO₄) | 4-Fluoro-2-(methoxymethyl)phenyl ester |
Advanced Spectroscopic Characterization Techniques in the Analysis of 4 Fluoro 2 Methoxymethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4-Fluoro-2-(methoxymethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, the methylene (B1212753) protons, and the methoxy (B1213986) protons. The aromatic protons will appear in the range of 6.5-7.5 ppm, with their splitting patterns dictated by their positions relative to the fluorine and methoxymethyl substituents. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is generally found in the 4-7 ppm range. upi.edu The methylene protons of the methoxymethyl group are expected to resonate around 4.5 ppm, likely as a singlet, while the methoxy protons will also appear as a singlet, but further upfield, around 3.3-3.5 ppm. For comparison, in 4-fluoro-2-methylphenol, the aromatic protons are observed between 6.6 and 6.8 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the benzene (B151609) ring will show signals in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group is expected to be the most downfield of the aromatic carbons, around 155 ppm, due to the deshielding effect of the oxygen atom. researchgate.net The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of both the fluorine and methoxymethyl substituents. The methylene carbon of the methoxymethyl group is expected to appear around 70-75 ppm, while the methoxy carbon will be found at approximately 55-60 ppm. For instance, in related methoxy-substituted flavonoids, the methoxy carbon chemical shift is a reliable indicator of its position on the aromatic ring. researchgate.net
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be influenced by the electronic environment of the benzene ring. For comparison, the ¹⁹F chemical shift of 4-fluorophenol (B42351) is around -113.5 ppm relative to CFCl₃. ucsb.edu The presence of the methoxymethyl group at the ortho position will cause a slight shift in this value. Long-range couplings between the fluorine nucleus and the aromatic protons (³JHF and ⁴JHF) can also be observed, providing further structural information. wikipedia.org
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H (Aromatic) | 6.5 - 7.5 | Doublet, Doublet of doublets | Coupling with adjacent protons and fluorine. |
| ¹H (Hydroxyl) | 4.0 - 7.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| ¹H (Methylene) | ~4.5 | Singlet | |
| ¹H (Methoxy) | 3.3 - 3.5 | Singlet | |
| ¹³C (C-OH) | ~155 | Singlet or Doublet (due to C-F coupling) | Most downfield aromatic carbon. |
| ¹³C (C-F) | Variable | Doublet (large ¹JCF) | Characteristic large coupling constant with fluorine. |
| ¹³C (Aromatic) | 110 - 150 | Singlet or Doublet | Chemical shifts influenced by substituents. |
| ¹³C (Methylene) | 70 - 75 | Singlet | |
| ¹³C (Methoxy) | 55 - 60 | Singlet | |
| ¹⁹F | ~ -115 | Multiplet | Coupling with ortho and meta protons. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness indicating hydrogen bonding. upi.edu Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C-O stretching vibration of the phenol (B47542) will likely be observed around 1200-1250 cm⁻¹. The C-F stretching vibration typically gives a strong absorption in the 1000-1400 cm⁻¹ region. The methoxymethyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O-C stretching band around 1100 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range. For similar phenolic compounds, these characteristic peaks are readily identified. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, are typically strong and well-defined. The C-F stretching vibration is also expected to be Raman active. The non-polar C-C bonds of the aromatic ring and the C-H bonds will also give rise to distinct Raman signals. In studies of similar compounds like 2,3-difluoro phenol, both FT-IR and Raman spectra have been used to provide a comprehensive vibrational analysis. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| O-H Stretch | 3200 - 3600 | FT-IR | Broad band due to hydrogen bonding. |
| Aromatic C-H Stretch | > 3000 | FT-IR, Raman | |
| Aliphatic C-H Stretch | < 3000 | FT-IR, Raman | From the methoxymethyl group. |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Multiple bands are expected. |
| C-O Stretch (Phenol) | 1200 - 1250 | FT-IR | |
| C-O-C Stretch (Ether) | ~1100 | FT-IR | |
| C-F Stretch | 1000 - 1400 | FT-IR, Raman | Strong absorption in FT-IR. |
Electronic Absorption Spectroscopy: UV-Vis Studies of Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals.
Phenol itself exhibits two main absorption bands in the UV region, one around 210 nm and a second, less intense band around 270 nm, which are attributed to π → π* transitions of the benzene ring. docbrown.info The presence of substituents on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. The fluorine and methoxymethyl groups on this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to their electronic effects on the aromatic system. The hydroxyl and methoxy groups, with their lone pairs of electrons, can participate in resonance with the aromatic ring, influencing the energy of the electronic transitions. shimadzu.com The exact λmax values would need to be determined experimentally, but they are expected to be in the range of 270-290 nm for the longer wavelength band.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
GC-MS: In Gas Chromatography-Mass Spectrometry, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. For phenols, a common fragmentation pathway is the loss of a hydrogen atom to form a stable phenoxy radical cation, or the loss of CO. upi.edu In the case of this compound, characteristic fragmentation would likely involve the cleavage of the methoxymethyl group. Loss of the methoxy group (•OCH₃) or the entire methoxymethyl group (•CH₂OCH₃) would result in significant fragment ions. The presence of the fluorine atom would also influence the fragmentation pattern, and fragments containing fluorine would be identifiable by their characteristic isotopic pattern.
HRMS: High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This enables the determination of the elemental composition of the ions, which is a powerful tool for confirming the molecular formula of the compound and its fragments.
X-ray Crystallography for Solid-State Structural Determination
The analysis would reveal the planarity of the benzene ring and the orientation of the hydroxyl and methoxymethyl substituents. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potentially weak interactions involving the fluorine atom. Crystal structure data for related compounds, such as (E)-4-Fluoro-2-[(phenylimino)methyl]phenol, show the planarity of the fluorinated phenol ring and the presence of intramolecular hydrogen bonds. researchgate.net Similarly, the crystal structure of (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol reveals details about intermolecular hydrogen bonding, forming chains of molecules in the crystal lattice. researchgate.netnih.gov
Advanced Spectroscopic Methods for Mechanistic Investigations (e.g., in situ spectroscopy for intermediates)
Advanced spectroscopic techniques, particularly in situ methods, are invaluable for studying reaction mechanisms by allowing the observation of transient intermediates and the monitoring of reactant and product concentrations in real-time.
For reactions involving this compound, such as electrophilic substitution or oxidation, in situ spectroscopy can provide critical insights. For example, in situ FT-IR or Raman spectroscopy can be used to monitor the disappearance of reactant vibrational bands and the appearance of new bands corresponding to intermediates and products. This can help to identify reactive species and elucidate the reaction pathway. msu.edu
Computational and Theoretical Investigations of 4 Fluoro 2 Methoxymethyl Phenol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry and electronic properties of 4-Fluoro-2-(methoxymethyl)phenol. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict key structural parameters.
These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the geometry of the phenyl ring and the orientation of the hydroxyl, methoxymethyl, and fluorine substituents. Comparing these theoretical values with experimental data from techniques like X-ray crystallography, when available, helps validate the computational model. nih.govnih.gov
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-O (hydroxyl) | 1.36 | - |
| C-F | 1.35 | - |
| O-C-C | - | 120.0 |
| C-C-F | - | 119.5 |
| C-O-H | - | 109.0 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO is an electron acceptor, indicating the site of electrophilicity. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, while the LUMO would be distributed over the aromatic system. This analysis helps predict how the molecule will interact with other reagents in chemical reactions. numberanalytics.compku.edu.cn
| Property | Energy (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.0 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.5 | Indicator of chemical reactivity and stability |
Electrostatic Potential (MEP) Surface Mapping for Molecular Interactions
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.com It is mapped onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent regions with near-zero potential. researchgate.netresearchgate.net
For this compound, the MEP map would show negative potential around the phenolic oxygen and the fluorine atom due to their high electronegativity. scienceopen.commdpi.com These sites are potential hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a key hydrogen bond donor site. The MEP surface is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the molecule's behavior in a condensed phase. scienceopen.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (e.g., lone pairs, bonds). This method provides quantitative insights into charge transfer and hyperconjugative interactions within the molecule.
Hirshfeld Surface Analysis and Intermolecular Interaction Studies in Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgresearchgate.net The surface is generated by partitioning the crystal electron density into molecular fragments. The distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is used to create a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts. scirp.org
Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Phenolic Compound (Note: Data is for a similar compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, as specific data for the target compound is unavailable.)
| Interaction Type | Contribution (%) |
| C···H/H···C | 29.2 nih.gov |
| H···H | 28.6 nih.gov |
| F···H/H···F | 25.6 nih.gov |
| O···H/H···O | 5.7 nih.gov |
| F···F | 4.6 nih.gov |
Conformational Analysis and Energy Landscape Exploration
The presence of the flexible methoxymethyl substituent means that this compound can exist in multiple conformations. Conformational analysis involves systematically rotating the rotatable bonds (e.g., C-C and C-O bonds of the side chain) and calculating the potential energy of each resulting conformer.
This exploration of the potential energy surface helps to identify the global minimum energy conformation as well as other low-energy local minima. The energy barriers between these conformers can also be calculated, providing information on the flexibility of the molecule at different temperatures. An important aspect for this molecule would be the investigation of the orientation of the methoxymethyl group relative to the hydroxyl group to determine the most stable arrangement, which may be stabilized by an intramolecular hydrogen bond.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants to products. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the hydroxyl group, DFT calculations can map out the entire reaction pathway.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. The geometry of the transition state structure provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights that are often difficult to obtain experimentally. researchgate.net
Synthesis and Exploration of Derivatives and Analogs of 4 Fluoro 2 Methoxymethyl Phenol
Structural Modifications at the Aromatic Ring
Modifications to the aromatic ring of 4-Fluoro-2-(methoxymethyl)phenol are a key strategy to modulate its electronic and steric properties. The introduction of additional substituents can significantly impact the compound's interaction with biological targets or its performance in material applications.
Further Halogenation: The introduction of additional halogen atoms, such as chlorine or bromine, can alter the lipophilicity and electronic nature of the aromatic ring. This can influence the compound's ability to cross cell membranes and its binding affinity to proteins.
Alkylation and Acylation: The addition of alkyl or acyl groups to the aromatic ring can increase its steric bulk and modify its hydrophobic character. These changes can be crucial for optimizing the fit of a molecule into a specific binding pocket of an enzyme or receptor.
Nitration and Amination: Introducing nitro or amino groups can dramatically alter the electronic properties of the aromatic ring. These functional groups can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition.
Variations of the Methoxymethyl Side Chain
The methoxymethyl side chain at the 2-position of the phenol (B47542) ring offers another avenue for structural diversification. Altering this group can impact the compound's solubility, metabolic stability, and conformational flexibility.
Alkoxy Chain Elongation or Branching: Replacing the methyl group with longer or branched alkyl chains (e.g., ethoxy, isopropoxy) can fine-tune the compound's lipophilicity and steric profile. For instance, the synthesis of 4-(2'-methoxyethyl)phenol involves the reduction of an alpha-methoxy acetophenone (B1666503) derivative. prepchem.comgoogle.com
Introduction of Other Functional Groups: The methoxy (B1213986) group can be replaced with other functionalities, such as amines, thiols, or different ethers, to introduce new chemical properties and potential interaction points.
Conversion to a Hydroxymethyl Group: The methoxymethyl group can be converted to a hydroxymethyl group, creating 4-Fluoro-2-(hydroxymethyl)phenol. nih.gov This introduces a hydrogen bond donor, which can be critical for biological activity.
Introduction of Additional Functional Groups
The introduction of additional functional groups onto the this compound scaffold can impart new chemical reactivity and properties. pressbooks.pub These groups can act as handles for further chemical transformations or as key interacting moieties in biological systems.
Hydroxymethylation: The introduction of a hydroxymethyl group, often at the ortho position to the phenolic hydroxyl, can be achieved using formaldehyde. mdpi.com This creates a di-hydroxymethylated phenol derivative that can be used as a crosslinking agent or as a precursor for more complex molecules. mdpi.com
Imination: The phenolic hydroxyl group can be used to direct the formation of an imine. For example, reaction with tyramine (B21549) can yield (E)-4-Fluoro-2-[(4-hy-droxy-pheneth-yl)imino-meth-yl]phenol. nih.govresearchgate.net Similarly, reaction with 4-fluoroaniline (B128567) can produce (E)-2-[(4-Fluoro-phen-yl)imino-meth-yl]-5-methoxy-phenol. nih.gov
Fluorination: While the parent compound already contains a fluorine atom, further fluorination or the introduction of fluorine-containing groups like trifluoromethyl can significantly enhance metabolic stability and binding affinity. harvard.edu
Table 1: Examples of Functionalized this compound Derivatives
| Derivative Name | Functional Group Added | Reference |
| (E)-4-Fluoro-2-[(4-hy-droxy-pheneth-yl)imino-meth-yl]phenol | Iminomethyl | nih.govresearchgate.net |
| (E)-2-[(4-Fluoro-phen-yl)imino-meth-yl]-5-methoxy-phenol | Iminomethyl, Methoxy | nih.gov |
| 4-Fluoro-2-(hydroxymethyl)phenol | Hydroxymethyl | nih.gov |
Synthesis of Polycyclic Systems Incorporating the this compound Moiety
The this compound core can be incorporated into larger, polycyclic systems to create more rigid and structurally complex molecules. These polycyclic derivatives can have unique biological activities and applications in materials science.
Benzofuran and Benzopyran Derivatives: Intramolecular cyclization reactions can be employed to form fused ring systems such as benzofurans and benzopyrans. These reactions often involve the phenolic hydroxyl group and a suitably functionalized side chain.
Spirocyclic Compounds: The phenolic ring can be part of a spirocyclic system, where two rings share a single atom.
Bridged Bicyclic Systems: The incorporation of the this compound moiety into bridged bicyclic structures can lead to compounds with unique three-dimensional shapes and restricted conformations.
Design and Synthesis of Bioisosteric Replacements
In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. biologyinsights.comnih.gov Replacing parts of the this compound molecule with bioisosteres can lead to improved pharmacokinetic or pharmacodynamic properties. nih.gov
Phenol Bioisosteres: The phenolic hydroxyl group is often a site of rapid metabolism. Replacing it with bioisosteric groups like acidic heterocycles (e.g., tetrazole), N-acyl sulfonamides, or even a CF2H group can enhance metabolic stability while maintaining key hydrogen bonding interactions. biologyinsights.comcambridgemedchemconsulting.com The development of the high blood pressure medication Losartan involved replacing a phenol group with a 1H-tetrazole ring to improve metabolic stability. biologyinsights.com
Aromatic Ring Bioisosteres: The phenyl ring itself can be replaced with other aromatic or non-aromatic rings to modulate properties like solubility and pi-stacking interactions. cambridgemedchemconsulting.com Examples include thiophene, furan, thiazole, pyrazole, and even non-aromatic rings like bicyclo[1.1.1]pentane. cambridgemedchemconsulting.com
Side Chain Bioisosteres: The methoxymethyl side chain can be replaced with other groups that mimic its size, shape, and electronic properties.
Table 2: Common Bioisosteric Replacements in Drug Design
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |
| Phenol | 1H-Tetrazole | Improved metabolic stability | biologyinsights.com |
| Phenol | N-Acyl Sulfonamide | Mimics acidity, improved stability | biologyinsights.com |
| Phenyl Ring | Pyridyl | Improved LogP | cambridgemedchemconsulting.com |
| Phenyl Ring | Bicyclo[1.1.1]pentane | Increased aqueous solubility | cambridgemedchemconsulting.com |
Characterization of Derivatives for Structure-Activity Relationship (SAR) Studies in Research Settings
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govchemrxiv.org By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for a desired effect. polyu.edu.hkmanchester.ac.uk
In Vitro Assays: Derivatives of this compound are often evaluated in in vitro assays to determine their potency and selectivity against a specific biological target, such as an enzyme or receptor. polyu.edu.hk For example, a study on fenarimol (B1672338) analogues used in vitro assays to identify compounds with potent activity against Madurella mycetomatis. chemrxiv.org
Computational Modeling: Molecular docking and other computational methods can be used to predict how different derivatives will bind to a target protein, providing insights into the SAR. polyu.edu.hk
Physicochemical Property Measurement: Key physicochemical properties such as lipophilicity (logP or logD), solubility, and pKa are measured for each derivative. These properties are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The systematic exploration of derivatives and analogs of this compound, guided by SAR principles, is a powerful approach for the discovery and optimization of new molecules with valuable applications in medicine and beyond.
Unlocking Potential: Research Applications of this compound and Its Derivatives in Chemical Biology and Materials Science
The synthetic compound this compound is a strategically designed molecule featuring a fluorinated phenol backbone. This structure combines the chemical reactivity of a phenol, the metabolic and electronic influence of a fluorine atom, and a protected hydroxyl group in the form of a methoxymethyl (MOM) ether. This unique combination of functional groups makes it and its derivatives valuable intermediates and building blocks in diverse fields, from the synthesis of complex organic molecules to the development of novel materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2-(methoxymethyl)phenol, and what challenges arise during its preparation?
- Methodology : Synthesis typically involves functional group manipulation, such as alkylation of a phenolic precursor. For example, starting with 4-fluoro-2-hydroxybenzaldehyde, methoxymethylation can be achieved using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH or K₂CO₃). Challenges include controlling regioselectivity due to fluorine’s electron-withdrawing effects and avoiding side reactions like over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via HPLC or TLC .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to minimize inhalation risks .
Q. What basic spectroscopic techniques are used to characterize this compound?
- NMR :
- ¹H NMR : Look for aromatic protons split by fluorine (e.g., doublets of doublets near δ 6.8–7.2 ppm). The methoxymethyl group appears as a singlet (δ 3.3–3.5 ppm for OCH₃) and a multiplet for the CH₂ group (δ 4.5–4.8 ppm) .
- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine substituent .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Method : Single-crystal X-ray diffraction using SHELXL for refinement. Key parameters include intramolecular hydrogen bonds (O–H⋯O/F) and torsion angles between aromatic rings .
- Example : In related Schiff-base ligands, dihedral angles between aromatic planes (e.g., 9.28° in ) reveal steric effects of the methoxymethyl group. Hydrogen-bonding networks stabilize the crystal lattice .
Q. What strategies mitigate conflicting data in biological activity assays involving this compound?
- Case Study : If antimicrobial assays show variability, validate results using:
- Dose-response curves to establish IC₅₀ values.
- Control experiments (e.g., solvent-only and reference antibiotics like ampicillin).
- Structural analogs to isolate the role of the methoxymethyl group versus fluorine .
Q. How does the methoxymethyl group influence the compound’s reactivity in coordination chemistry?
- Experimental Design :
Synthesize metal complexes (e.g., with Cu(II) or Re(I)) and compare stability constants to analogs lacking the methoxymethyl group.
Use cyclic voltammetry to assess electronic effects on redox behavior.
- Findings : The methoxymethyl group enhances ligand flexibility, facilitating chelation, but may reduce electron density at the phenolic oxygen, altering metal-binding affinity .
Q. What advanced computational methods predict the compound’s physicochemical properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
